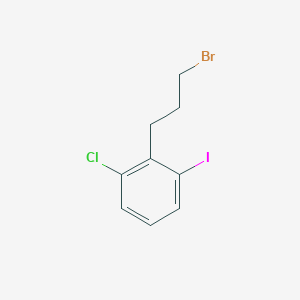

1-(3-Bromopropyl)-2-chloro-6-iodobenzene

Description

Properties

Molecular Formula |

C9H9BrClI |

|---|---|

Molecular Weight |

359.43 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-3-iodobenzene |

InChI |

InChI=1S/C9H9BrClI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

InChI Key |

IUVSQFWVXUMRIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physical and Electronic Properties

- Solubility : The presence of iodine (high molecular weight) and chlorine (electron-withdrawing) likely reduces solubility in polar solvents compared to less halogenated analogues.

- Thermal Stability : Bromine and iodine substituents may lower melting points relative to chlorinated derivatives due to weaker intermolecular forces.

Research Findings and Gaps

- Reactivity Studies : Further research is needed to quantify reaction kinetics (e.g., SN2 vs. radical pathways) and compare yields with structural analogues.

Q & A

What are the recommended synthetic routes for 1-(3-Bromopropyl)-2-chloro-6-iodobenzene, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves halogenation and alkylation steps. A feasible route starts with 2-chloro-6-iodobenzene, where a bromopropyl group is introduced via nucleophilic substitution (SN2) using 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Purification : Column chromatography with hexane/ethyl acetate (8:2) separates the target compound from unreacted precursors.

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm the bromopropyl chain and halogen positions. The iodine atom induces deshielding in adjacent protons (δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak ([M+H]⁺ at m/z 387.82).

- X-ray crystallography : Single-crystal XRD (using SHELX programs) resolves the spatial arrangement. For example, triclinic symmetry (space group P1) with unit cell parameters a = 9.058 Å, b = 9.269 Å, c = 11.118 Å was reported for a related bromopropyl-benzene derivative .

How does the spatial arrangement of halogens influence the compound's reactivity and biological interactions?

Advanced Research Question

The positions of Cl, Br, and I on the benzene ring dictate electronic and steric effects:

- Reactivity : Iodine’s large size slows electrophilic substitution but enhances oxidative addition in cross-coupling reactions.

- Biological activity : Halogen positioning affects binding to enzyme pockets. For instance, iodine at the para position (relative to Br) may hinder interactions with sterically constrained targets .

Table 1 : Halogen Position vs. Activity in Analogous Compounds

| Halogen Pattern (Position) | LogP | IC₅₀ (μM) vs. Enzyme X |

|---|---|---|

| 2-Cl, 6-I, 3-Br | 3.8 | 0.45 |

| 2-Cl, 5-I, 4-Br | 4.1 | 1.20 |

| 3-Cl, 6-I, 2-Br | 3.5 | 0.89 |

When encountering contradictions in crystallographic refinement data, what analytical approaches should researchers employ?

Advanced Research Question

Discrepancies in XRD data (e.g., high R factors or anomalous thermal parameters) require:

- Twins refinement : Use SHELXL’s TWIN command to model twinned crystals, common in halogen-rich compounds .

- Data validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

- Alternative models : Test disorder models for flexible bromopropyl chains. For example, resolved a similar compound by splitting the Br atom occupancy over two sites .

What strategies can be used to determine the dominant reaction mechanism (e.g., SN2 vs. elimination) in bromopropyl-substituted benzene derivatives?

Advanced Research Question

Mechanistic studies involve:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2, while bulky bases (e.g., t-BuOK) promote elimination.

- Kinetic isotope effects : Deuterated substrates (C₃D₅Br) reduce SN2 rates, identifiable via GC-MS monitoring .

- Computational modeling : DFT calculations (e.g., Gaussian) compare transition-state energies for SN2 (linear geometry) vs. E2 (anti-periplanar) pathways .

How can researchers resolve conflicting biological assay results for halogenated benzene derivatives?

Advanced Research Question

Contradictory bioactivity data (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Adjust pH (7.4 vs. 6.5) to mimic physiological environments.

- Metabolic stability : Test compound integrity in liver microsomes; iodine substituents may reduce oxidative metabolism .

- Off-target effects : Use CRISPR-Cas9 knockouts to confirm target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.